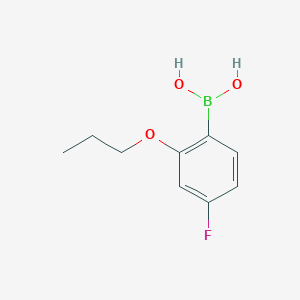

(4-Fluoro-2-propoxyphenyl)boronic acid

Description

Propriétés

IUPAC Name |

(4-fluoro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLRTURPYSKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584282 | |

| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-60-6 | |

| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Propoxyphenyl Boronic Acid and Analogous Systems

Established Borylation Approaches for Aryl Halides and Triflates

The cross-coupling of aryl halides and triflates with a boron source is a cornerstone of modern synthetic chemistry for accessing arylboronic acids and their derivatives. These methods offer high efficiency and broad functional group compatibility.

Palladium-Catalyzed Miyaura Borylation Strategies

The Miyaura borylation is a widely employed palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters. wikipedia.orgalfa-chemistry.com This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.comresearchgate.net The resulting boronate esters can be readily hydrolyzed to the corresponding boronic acids.

The synthesis of (4-Fluoro-2-propoxyphenyl)boronic acid via this method would start from a corresponding aryl halide, such as 1-bromo-4-fluoro-2-propoxybenzene (B1289207) or 1-iodo-4-fluoro-2-propoxybenzene, or an aryl triflate. The reaction is catalyzed by a palladium complex, often generated in situ from a precursor like PdCl₂(dppf) or Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov A base, commonly potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial for the reaction to proceed. alfa-chemistry.comorganic-chemistry.org

Key Features of Miyaura Borylation:

Broad Substrate Scope: Tolerates a wide range of functional groups on the aryl halide. researchgate.netnih.govnih.gov

Mild Reaction Conditions: Often proceeds at moderate temperatures. nih.gov

High Yields: Generally provides good to excellent yields of the desired arylboronate ester. nih.gov

A typical reaction setup is summarized in the table below:

| Component | Role | Common Examples |

| Aryl Halide/Triflate | Electrophile | 1-bromo-4-fluoro-2-propoxybenzene |

| Boron Source | Nucleophile | Bis(pinacolato)diboron (B₂pin₂) |

| Palladium Catalyst | Catalyst | PdCl₂(dppf), Pd(OAc)₂/XPhos |

| Base | Activator | KOAc, K₃PO₄ |

| Solvent | Reaction Medium | Toluene, Dioxane, DMSO |

Nickel-, Copper-, and Iron-Catalyzed Borylation Protocols

While palladium catalysis is dominant, the development of methods using more abundant and less expensive first-row transition metals like nickel, copper, and iron has gained significant attention.

Nickel-Catalyzed Borylation: Nickel catalysts have emerged as a powerful alternative to palladium for the borylation of aryl halides and pseudohalides. nih.govupenn.eduacs.org Nickel catalysis can be particularly effective for the borylation of less reactive aryl chlorides. upenn.eduacs.org Systems like NiCl₂(dppp) in combination with a phosphine ligand have been shown to effectively catalyze the borylation of various aryl halides. nih.govsemanticscholar.org

Copper-Catalyzed Borylation: Copper-catalyzed methods offer another cost-effective alternative. chinayyhg.comrsc.org Copper(I) salts, such as CuI, can catalyze the cross-coupling of aryl iodides and bromides with diboron reagents. chinayyhg.com While early methods had limitations with aryl bromides, newer protocols have shown improved efficacy. chinayyhg.com The mechanism is thought to involve a borylcopper(I) intermediate. chinayyhg.com

Iron-Catalyzed Borylation: Iron, being highly abundant and environmentally benign, is an attractive candidate for catalysis. digitellinc.com Iron-catalyzed Miyaura-type borylations of aryl chlorides and triflates have been developed. digitellinc.comacs.orgacs.org These reactions often require specific conditions, such as the pre-activation of the diboron reagent with an organolithium species or the use of strong bases like potassium t-butoxide to generate a highly active iron complex. digitellinc.comacs.orgbris.ac.uk

| Metal Catalyst | Typical Precursors | Advantages |

| Nickel | NiCl₂(dppp), Ni(COD)₂ | Effective for aryl chlorides, lower cost than palladium upenn.eduacs.org |

| Copper | CuI, CuBr | Low cost, environmentally friendly chinayyhg.comrsc.org |

| Iron | Fe(acac)₃, Fe(OTf)₂ | Highly abundant, low toxicity, very low cost digitellinc.comacs.org |

Direct C-H Borylation Routes for Substituted Arenes

Direct C-H borylation is an atom-economical strategy that avoids the need for pre-functionalized aryl halides or triflates. umich.edu This approach involves the direct conversion of a C-H bond to a C-B bond, typically catalyzed by an iridium complex. beilstein-journals.orgacs.orgnih.govbeilstein-journals.org

For a substrate like 1-fluoro-3-propoxybenzene, iridium-catalyzed C-H borylation would be expected to occur with regioselectivity governed by steric factors, favoring borylation at the less hindered positions. nih.govbeilstein-journals.org The regioselectivity can also be influenced by electronic effects, especially in fluorinated arenes. acs.orgyoutube.com The reaction typically employs a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) and an iridium catalyst, often generated from [Ir(OMe)(cod)]₂ and a bipyridine-based ligand. beilstein-journals.orgacs.org

Recent advancements have focused on developing ligands that can enhance reactivity and control regioselectivity, including achieving ortho-selectivity to directing groups. rsc.orgresearchgate.net For fluorinated arenes, specific ligand designs can improve selectivity for positions meta to the fluorine substituent. acs.org

| Catalyst System | Boron Source | Key Features |

| [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂, HBpin | Sterically controlled regioselectivity beilstein-journals.orgnih.gov |

| Ir / Hydrazone Ligand | HBpin | Enhanced activity and selectivity for fluorinated arenes acs.org |

| Metal-free (BBr₃) | BBr₃ | Directed C-H borylation under metal-free conditions nih.gov |

Organometallic Precursor Routes

Traditional methods for arylboronic acid synthesis rely on the reaction of organometallic reagents with borate (B1201080) esters. These routes are still widely used, particularly for specific substrates where transition metal-catalyzed methods may be less efficient.

Lithium-Halogen Exchange Followed by Borate Quenching

This method involves the generation of an aryllithium species from an aryl halide (typically a bromide or iodide) via lithium-halogen exchange at low temperatures using an organolithium reagent such as n-butyllithium or t-butyllithium. nih.gov The resulting aryllithium is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the desired boronic acid. nih.govreddit.com

For the synthesis of this compound, this would involve the reaction of 1-bromo-4-fluoro-2-propoxybenzene with an organolithium reagent, followed by the addition of a trialkyl borate and then acidic workup. Careful control of the reaction temperature is crucial to avoid side reactions. google.com

Grignard Reagent-Mediated Borylation

Similar to the aryllithium route, Grignard reagents can be used to prepare arylboronic acids. nih.govgoogle.comresearchgate.net The Grignard reagent, formed by the reaction of an aryl halide (usually bromide or iodide) with magnesium metal, is reacted with a trialkyl borate. google.comresearchgate.netorganic-chemistry.org Acidic hydrolysis of the resulting borate ester furnishes the arylboronic acid. google.com This method is often more tolerant of certain functional groups compared to the organolithium route and can sometimes be performed at more convenient temperatures. organic-chemistry.org

Comparison of Organometallic Routes:

| Method | Reagent | Key Conditions | Advantages/Disadvantages |

| Lithium-Halogen Exchange | Aryl Halide + Organolithium | Low Temperature (-78 °C) | Highly reactive, may have functional group limitations |

| Grignard Reaction | Aryl Halide + Mg | Ambient or slightly elevated temperature | Generally more functional group tolerant than organolithiums |

Advanced and Specialized Synthetic Strategies for Functionalized Boronic Acids

The quest for novel synthetic routes to functionalized boronic acids has led to the exploration of innovative technologies and methodologies. These advanced strategies offer significant advantages over conventional batch processes, including enhanced reaction control, improved safety profiles, and access to novel chemical entities.

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of organic compounds, including arylboronic acids. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents and intermediates safely, make it an attractive alternative to traditional batch synthesis. organic-chemistry.orgacs.orgresearchgate.netnih.gov

The synthesis of boronic acids often involves highly reactive organometallic intermediates, such as organolithium or Grignard reagents, which are generated at low temperatures to avoid side reactions. researchgate.netresearchgate.net Flow chemistry allows for the rapid generation and immediate consumption of these unstable intermediates, minimizing decomposition and improving product yields. acs.org For instance, a continuous flow setup can be employed for the halogen-lithium exchange of an aryl halide followed by quenching with a borate ester, all within a very short reaction time. organic-chemistry.orgacs.org This "flash chemistry" approach can significantly enhance throughput, with capabilities of producing several grams of product per hour. organic-chemistry.org

While specific studies on the flow synthesis of this compound are not prevalent in the literature, the general principles are readily applicable. The synthesis would typically involve the continuous pumping of a solution of the corresponding aryl halide (e.g., 1-bromo-4-fluoro-2-propoxybenzene) and an organolithium reagent through a cooled microreactor to generate the aryllithium species. This stream is then rapidly mixed with a stream of a borate ester (e.g., triisopropyl borate), followed by an in-line aqueous quench to afford the desired boronic acid.

Table 1: Representative Examples of Flow Synthesis of Arylboronic Acids

| Aryl Halide | Borylation Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | n-BuLi, B(OiPr)₃, THF, -20°C, 1s residence time | (4-Methylphenyl)boronic acid | 85 | organic-chemistry.org |

| 1-Bromo-4-methoxybenzene | n-BuLi, B(OiPr)₃, THF, -20°C, 1s residence time | (4-Methoxyphenyl)boronic acid | 92 | organic-chemistry.org |

| 1-Bromo-3,5-difluorobenzene | n-BuLi, B(OiPr)₃, THF, -40°C, 1s residence time | (3,5-Difluorophenyl)boronic acid | 78 | organic-chemistry.org |

The demand for enantiomerically pure compounds in medicinal chemistry and materials science has driven the development of stereoselective methods for the synthesis of chiral boronic acid derivatives. These chiral building blocks are invaluable for the construction of complex molecules with defined three-dimensional structures. nih.govnih.govcapes.gov.br

While this compound itself is achiral, the methodologies for creating chiral boronic esters can be applied to precursors that lead to more complex, chiral derivatives. One prominent strategy involves the catalytic asymmetric hydroboration of prochiral alkenes. nih.gov This reaction, often catalyzed by rhodium or copper complexes with chiral ligands, allows for the enantioselective introduction of a boryl group. For instance, the hydroboration of a suitably substituted styrene (B11656) derivative can yield a chiral benzylic boronic ester.

Another approach is the diastereoselective functionalization of existing chiral boronic esters. For example, the Matteson reaction, which involves the reaction of a chiral diol-derived boronic ester with a dichloromethyl anion followed by displacement of the second chloride with a nucleophile, allows for the stereospecific elongation of the carbon chain attached to the boron atom.

Table 2: Examples of Stereoselective Synthesis of Chiral Boronic Esters

| Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric/Diastereomeric Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Rh(acac)(CO)₂ / (S)-Quinap | (R)-1-Phenylethylboronic acid pinacol (B44631) ester | 98:2 er | 95 | nih.gov |

| (E)-1-Phenylpropene | CuCl / (S,S)-Ph-BPE | (1R,2R)-1,2-Diphenylpropylboronic acid pinacol ester | >99:1 dr | 88 | nih.gov |

| α-Arylenamide | Rh(cod)₂BF₄ / BI-DIME | Chiral α-amino tertiary boronic ester | up to 99% ee | 85 | capes.gov.br |

Conventional methods for the synthesis of arylboronic acids often rely on transition metal catalysts, such as palladium or copper, for the cross-coupling of aryl halides with diboron reagents (Miyaura borylation). While effective, these methods can suffer from drawbacks such as the cost of the catalyst, potential contamination of the product with residual metal, and the need for specific ligands. organic-chemistry.org Consequently, there has been a growing interest in the development of transition-metal-free borylation reactions. organic-chemistry.orgnih.govcncb.ac.cnnju.edu.cnnih.govnih.gov

One notable transition-metal-free approach involves the use of organolithium or Grignard reagents, as discussed in the context of flow chemistry. Another emerging strategy is the base-promoted borylation of aryl halides. For example, it has been demonstrated that aryl bromides can be converted to arylboronic acids using bis-boronic acid (BBA) in the presence of a strong base like potassium tert-butoxide, without the need for a transition metal catalyst. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through a radical pathway. organic-chemistry.org

Furthermore, direct C-H borylation of arenes without a metal catalyst has been achieved using reagents like BBr₃, often directed by a functional group on the substrate. cncb.ac.cnnih.gov For a substrate like 1-fluoro-3-propoxybenzene, regioselectivity would be a key challenge to address in such a direct borylation approach.

Table 3: Examples of Transition-Metal-Free Borylation of Aryl Halides

| Aryl Halide | Borylating Agent / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Bis-boronic acid, t-BuOK, MeOH, 0°C | (4-Methoxyphenyl)boronic acid | 91 | organic-chemistry.org |

| 1-Bromonaphthalene | Bis-boronic acid, t-BuOK, MeOH, 0°C | (1-Naphthyl)boronic acid | 85 | organic-chemistry.org |

| 4-Bromobenzonitrile | Bis-boronic acid, t-BuOK, MeOH, 0°C | (4-Cyanophenyl)boronic acid | 78 | organic-chemistry.org |

Photochemistry offers a powerful and sustainable approach to organic synthesis, and its application to borylation reactions has gained significant traction. nih.govorganic-chemistry.orgresearchgate.netnih.govrsc.orgresearchgate.netnih.gov Photoinduced borylation methods can often be performed under mild, metal-free conditions, utilizing light as a clean energy source to initiate the reaction. nih.govrsc.orgrsc.orgvapourtec.com

These reactions typically involve the photoexcitation of a substrate or a photocatalyst, leading to the generation of a radical intermediate that then reacts with a diboron reagent. For instance, the direct photolysis of aryl halides in the presence of a diboron species and a base can lead to the formation of arylboronic esters. rsc.org The reaction is believed to proceed via the formation of an aryl radical upon photoinduced cleavage of the carbon-halogen bond. nih.gov This method has been shown to be compatible with a wide range of functional groups and can be performed in both batch and continuous-flow setups. nih.govrsc.orgrsc.org

The application of photoinduced borylation to a substrate like 1-bromo-4-fluoro-2-propoxybenzene would be a promising avenue for the synthesis of this compound, potentially offering a milder and more environmentally friendly alternative to traditional methods.

Table 4: Examples of Photoinduced Borylation of Aryl Halides

| Aryl Halide | Borylating Agent / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | B₂(pin)₂, K₂CO₃, H₂O/MeOH, UV light | (4-Methoxyphenyl)boronic acid pinacol ester | 95 | rsc.org |

| 4-Bromobenzonitrile | B₂(pin)₂, K₂CO₃, H₂O/MeOH, UV light | (4-Cyanophenyl)boronic acid pinacol ester | 88 | rsc.org |

| 1-Iodonaphthalene | B₂(pin)₂, K₂CO₃, H₂O/MeOH, UV light | (1-Naphthyl)boronic acid pinacol ester | 92 | rsc.org |

Mechanistic Investigations of 4 Fluoro 2 Propoxyphenyl Boronic Acid Reactivity

Pathways in Transition Metal-Catalyzed Transformations

(4-Fluoro-2-propoxyphenyl)boronic acid is a versatile coupling partner in a multitude of transition metal-catalyzed reactions. The electronic properties conferred by the electron-withdrawing fluorine atom and the electron-donating, sterically influential propoxy group play a significant role in modulating the kinetics and outcomes of these catalytic cycles.

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, including this compound. libretexts.orgnih.gov The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org The specific substituents on the boronic acid—in this case, the 4-fluoro and 2-propoxy groups—can influence the rate and efficiency of these elementary steps.

Computational and experimental studies have suggested that oxidative addition can proceed through different pathways, potentially involving either a 14-electron PdL₂ species or a more reactive, coordinatively unsaturated 12-electron PdL₁ complex. chemrxiv.org The choice of pathway can be influenced by the concentration of phosphine (B1218219) ligands and the nature of the aryl halide. chemrxiv.org

Table 1: Relative Reactivity of Leaving Groups in Oxidative Addition This table illustrates the generally accepted order of reactivity for various leaving groups (X) on the organic halide in the oxidative addition step of the Suzuki-Miyaura coupling.

| Leaving Group (X) | Relative Reactivity |

| Iodo (I) | Highest |

| Triflate (OTf) | High |

| Bromo (Br) | Medium |

| Chloro (Cl) | Low |

Data sourced from general principles of Suzuki-Miyaura reactions. libretexts.orgwwjmrd.com

Transmetalation is the crucial step where the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other ligand. nih.govrsc.org The mechanism of this step has been a subject of extensive debate, with two primary pathways proposed. nih.govchembites.org

Path A (Boronate Pathway): The base (e.g., OH⁻) reacts with the boronic acid, Ar'B(OH)₂, to form a more nucleophilic anionic boronate species, [Ar'B(OH)₃]⁻. This boronate then reacts with the arylpalladium(II) halide complex, [Ar-Pd-X]L₂. nih.gov

Path B (Palladium Hydroxide (B78521) Pathway): The base first reacts with the arylpalladium(II) halide complex to form a palladium hydroxide species, [Ar-Pd-OH]L₂. This complex then reacts with the neutral boronic acid, Ar'B(OH)₂. nih.gov

Systematic studies comparing the kinetics of these two pathways have provided strong evidence that for many systems, particularly those using weak bases in aqueous solvents, Path B is the dominant route. nih.govacs.org The reaction of the palladium hydroxide complex with the neutral boronic acid is significantly faster than the reaction between the palladium halide complex and the trihydroxyborate. chembites.org

The hydroxide ion, therefore, plays a multifaceted role:

Formation of the reactive Pd-OH species: It facilitates the creation of the key trans-[ArPd(OH)(PPh₃)₂] complex, which readily reacts with the boronic acid. researchgate.net

Formation of the unreactive boronate: It can also form the anionic boronate Ar'B(OH)₃⁻, which is less reactive towards the Pd-X complex and can be considered a spectator or even inhibitory species in some contexts. researchgate.net

Acceleration of Reductive Elimination: Hydroxide has been shown to promote the final reductive elimination step. researchgate.net

Table 2: Comparative Rate Constants for Transmetalation Pathways This table presents representative kinetic data from studies on model systems, highlighting the significantly faster rate of reaction between a palladium hydroxide complex and a boronic acid (Path B) compared to a palladium halide complex and a trihydroxyborate (Path A).

| Reacting Species | Rate Constant (s⁻¹) | Pathway |

| (L)Pd(Ar)(OH) + p-tolylB(OH)₂ | ~10⁻³ | Path B |

| (L)Pd(Ar)(Cl) + [p-tolylB(OH)₃]⁻ | ~10⁻⁷ | Path A |

Data adapted from mechanistic studies by Hartwig and Carrow. chembites.org

The final step of the cycle is reductive elimination from the diarylpalladium(II) intermediate, [Ar-Pd-Ar']L₂, which forms the new C-C bond of the biaryl product and regenerates the palladium(0) catalyst. libretexts.orgchembites.org This step generally requires the two aryl groups to be in a cis orientation on the palladium center. libretexts.org If the intermediate formed after transmetalation is a trans complex, a trans-to-cis isomerization must occur before reductive elimination can proceed. libretexts.org Kinetic studies have shown this step to be intramolecular and to obey first-order kinetics. libretexts.org The electronic nature of the aryl groups can influence the rate of reductive elimination; electron-donating groups on one aryl ring and electron-withdrawing groups on the other can accelerate the process.

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important cross-coupling reactions, each with a distinct mechanism.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling an aryl boronic acid with an amine or alcohol to produce aryl amines or aryl ethers, respectively. wikipedia.org The mechanism is complex and not as definitively established as the Suzuki reaction. A widely proposed pathway involves the formation of a copper(II) species, which undergoes transmetalation with the boronic acid. nrochemistry.comst-andrews.ac.uk This may be followed by oxidation to a key Cu(III) intermediate. Reductive elimination from this Cu(III) complex forges the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle. wikipedia.orgst-andrews.ac.uk

Liebeskind-Srogl Coupling: This reaction couples thioesters with boronic acids to form ketones, utilizing a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). synarchive.comwikipedia.org The first-generation mechanism is thought to involve the coordination of the copper(I) salt to the sulfur atom of the thioester. wikipedia.org Oxidative addition of the C-S bond to the Pd(0) catalyst follows. The crucial transmetalation step then occurs, where the aryl group from the boronic acid is transferred to palladium, and the sulfur moiety is transferred to the copper cocatalyst. wikipedia.org The final step is reductive elimination from the organopalladium species to yield the ketone product and regenerate the Pd(0) catalyst. wikipedia.org Later generations of this reaction have been developed that are catalytic in copper and proceed through different mechanistic pathways. wikipedia.org

Detailed Analysis of Suzuki-Miyaura Cross-Coupling Mechanisms

Radical-Mediated Reaction Mechanisms Involving Aryl Boronic Acids

In addition to participating in two-electron, polar mechanisms typical of cross-coupling, aryl boronic acids like this compound can also serve as precursors to aryl radicals. bohrium.comrsc.org These transformations typically occur under oxidative conditions, where a single-electron transfer (SET) process leads to the cleavage of the C–B bond. rsc.org

Catalytic systems involving oxidants such as manganese(III) acetate (B1210297), silver(I)/persulfate, or iron(II or III)/persulfate are effective for generating aryl radicals from arylboronic acids. bohrium.comrsc.org The proposed mechanism often involves the oxidation of the boronic acid to generate an aryl radical. This radical can then participate in various bond-forming reactions, such as addition to arenes or olefins. bohrium.com For instance, in the presence of a persulfate oxidant, the sulfate (B86663) radical anion (SO₄⁻•) can react with the arylboronic acid to generate the aryl radical, which can then be trapped by other species in the reaction mixture. bohrium.com These radical-based pathways provide a complementary approach to traditional cross-coupling and enable synthetic transformations that are otherwise difficult to achieve. rsc.org

Oxidative Carbon-Boron Bond Cleavage and Aryl Radical Generation

Arylboronic acids can serve as effective precursors to aryl radicals through the oxidative cleavage of their carbon-boron (C–B) bond. This transformation provides a valuable alternative to traditional methods of radical generation. The general mechanism involves a single-electron transfer (SET) from the boronic acid or its corresponding boronate complex to an oxidizing agent, leading to the homolytic cleavage of the C–B bond and the formation of a highly reactive aryl radical.

Several catalytic systems have been shown to be effective for this transformation with various arylboronic acids. nih.gov These include:

Manganese(III) acetate (Mn(OAc)₃)

Silver(I)/persulfate systems

Iron(II) or Iron(III)/persulfate systems nih.gov

More recently, electrochemical methods have been developed that utilize fluoride (B91410) as an activator to lower the high oxidation potential of boronic acids, facilitating the in-situ generation of redox-active boron species that can be oxidized to produce aryl radicals. digitellinc.com While these represent general pathways for aryl radical generation from boronic acids, specific studies detailing the oxidative cleavage of this compound itself are not extensively documented in the current literature. The generated (4-fluoro-2-propoxyphenyl) radical would be a key intermediate for subsequent bond-forming reactions. researchgate.net

Radical Cascade and Chain Reactions

Once generated, the (4-fluoro-2-propoxyphenyl) radical can participate in a variety of subsequent transformations, including radical cascade and chain reactions. These processes allow for the construction of complex molecular architectures from simple starting materials in a single operation. The radical intermediate can engage in addition reactions with unsaturated systems (e.g., alkenes, alkynes) or participate in homolytic aromatic substitution, propagating a reaction chain or sequence. The specific pathways and products would be dictated by the reaction conditions and the nature of the other reactants present in the system. Mechanistic studies on related systems often employ radical traps to detect and characterize the short-lived radical intermediates that drive these complex transformations.

Protonation and Lewis Acidity in Aqueous and Non-Aqueous Environments

The boron atom in this compound possesses a vacant p-orbital, rendering it an electron-pair acceptor, or Lewis acid. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form [ArB(OH)₂] and an anionic, tetrahedral boronate form [ArB(OH)₃⁻], formed by the addition of a hydroxide ion. The equilibrium constant for this reaction, expressed as the pKₐ, is a direct measure of the compound's Lewis acidity.

The acidity of fluorinated boronic compounds is a critical parameter that influences their interaction with other molecules. nih.gov The introduction of electron-withdrawing substituents, such as fluorine, generally increases the Lewis acidity (lowers the pKₐ) of the boronic acid. nih.gov

Boronic Acid-Diol/Saccharide Interactions and Boronate Ester Formation

A hallmark of boronic acid reactivity is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides, to form five- or six-membered cyclic boronate esters. researchgate.net This reaction is a dynamic equilibrium that is highly dependent on pH, the concentration of the diol, and the Lewis acidity of the boronic acid. researchgate.netresearchgate.net

The formation of the boronate ester proceeds through condensation reactions involving both the neutral trigonal boronic acid and the anionic tetrahedral boronate. researchgate.net The binding event typically lowers the pKₐ of the boron center, favoring the formation of the more stable anionic tetrahedral boronate ester, particularly at neutral or physiological pH. This reversible interaction is the basis for the use of boronic acids in sensors and other molecular recognition systems. nih.gov

Kinetic and Equilibrium Studies of Binding

The thermodynamics and kinetics of boronate ester formation are governed by several factors. The equilibrium constant (K) for the binding of a diol is influenced by the pKₐ of both the boronic acid and the diol, as well as steric factors. nih.gov Kinetic studies of boronate ester exchange reactions reveal that the process is dynamic, with rates that can be tuned by altering pH and solvent conditions. For some functionalized phenylboronic acids, the mechanism involves the creation of an intermediate prior to reaction with the diol, which may involve the departure of an inserted solvent molecule. nih.gov The rate of this exchange is crucial for applications in dynamic covalent chemistry and self-healing materials. researchgate.net

Influence of Substituent Effects on Reactivity (e.g., Fluorine, Propoxy Group)

The reactivity of this compound is modulated by the combined electronic and steric effects of its substituents. The fluorine atom at the para-position and the propoxy group at the ortho-position exert opposing electronic influences on the boron center.

Para-Fluoro Group : Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic ring via a resonance effect (+M). When positioned para to the boronic acid, these two effects are in opposition and tend to partially compensate for each other. The net result is a modest increase in the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. For comparison, the pKₐ of 4-fluorophenylboronic acid is 8.77, slightly lower than that of phenylboronic acid (pKa ≈ 8.8). nih.gov

Ortho-Propoxy Group : The propoxy group is an electron-donating group, primarily through its resonance effect (+M > -I), which increases the electron density on the aromatic ring and subsequently on the boron atom. This donation of electron density decreases the Lewis acidity of the boron center. Furthermore, the bulky propoxy group at the ortho position can sterically hinder the approach of nucleophiles, including diols and hydroxide ions, which can also influence reaction rates and binding affinities.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Expected Impact on Lewis Acidity |

|---|---|---|---|---|

| Fluoro | Para | Electron-withdrawing | Electron-donating | Slight Increase |

| Propoxy | Ortho | Electron-withdrawing | Electron-donating | Decrease |

Non-Metallic Catalytic and Uncatalyzed Reactions

Beyond their role as reagents in metal-catalyzed cross-coupling reactions, boronic acids are emerging as catalysts in their own right. Boronic acid catalysis often involves the activation of hydroxyl-containing compounds, such as carboxylic acids and alcohols, through the formation of transient boronate esters. For instance, certain boronic acid catalysts can efficiently promote the dehydrative condensation between carboxylic acids and amines to form amides under mild conditions. nih.gov

Metal-Free C-H Functionalization Reactions

While specific studies detailing the metal-free C-H functionalization exclusively with this compound are not extensively documented, the general mechanism for arylboronic acids provides a strong predictive framework. These reactions typically proceed through a pathway involving the generation of a highly reactive aryl radical or aryl cation intermediate that subsequently engages with a C-H bond of a reaction partner.

In one plausible metal-free pathway, a boron-catalyzed activation of an alcohol can generate a carbocation intermediate. This intermediate can then be attacked by the nucleophilic arylboronic acid. The reaction is driven by the formation of a stable boric acid byproduct. The electronic properties of this compound, with an electron-donating propoxy group and an electron-withdrawing fluoro group, would influence the nucleophilicity of the aromatic ring and the stability of any intermediates.

A proposed general mechanism for a boron-catalyzed, metal-free arylation of an allylic alcohol is as follows:

Coordination of the boronic acid catalyst, such as B(C₆F₅)₃, to the allylic alcohol generates an intermediate. nih.govrsc.org

Cleavage of the C-O bond leads to the formation of a carbocation. nih.gov

Nucleophilic attack of the this compound on the carbocation results in the formation of a new C-C bond and regeneration of the catalyst. nih.gov

The regioselectivity and efficiency of such a reaction would be influenced by the steric and electronic nature of the substituents on the boronic acid.

Table 1: Representative Conditions for Metal-Free C-H Arylation with Arylboronic Acids Note: This table presents generalized conditions for arylboronic acids, as specific data for this compound is not available.

| Reaction Partner | Catalyst/Activator | Solvent | Temperature (°C) | Plausible Intermediate |

|---|---|---|---|---|

| Allylic Alcohol | B(C₆F₅)₃ | Toluene | 25-80 | Carbocation |

| Arene | Oxidant (e.g., Persulfate) | Acidic Media | 80-120 | Aryl Radical |

Amination Reactions via Radical Pathways

The amination of arylboronic acids can proceed through various mechanisms, including those involving radical intermediates. In a metal-free context, these reactions offer an advantage by avoiding potential metal contamination in the products. For this compound, a radical amination pathway would likely involve the initial formation of a nitrogen-centered radical that attacks the boronic acid. organic-chemistry.org

One proposed mechanism involves the use of an aminating agent that can be converted into a radical species upon activation, for example, by a chemical initiator. organic-chemistry.org

A plausible mechanistic sequence is:

Generation of a cyanamidyl radical from a cyanamide (B42294) precursor using an initiator like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and N-bromosuccinimide (NBS). organic-chemistry.org

The nitrogen-centered radical attacks the boron atom of this compound to form a boron-ate complex. organic-chemistry.org

This is followed by a 1,2-aryl migration from the boron to the nitrogen atom. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org

Subsequent hydrolysis yields the corresponding primary aniline, (4-fluoro-2-propoxyphenyl)amine.

The presence of the fluoro and propoxy substituents on the aromatic ring would modulate the rate of the 1,2-aryl migration step. Density functional theory (DFT) studies on similar systems suggest that electron-donating groups can facilitate this migration. organic-chemistry.org

Table 2: Key Steps in a Proposed Radical Amination of this compound

| Step | Description | Key Species |

|---|---|---|

| 1 | Radical Generation | Nitrogen-centered radical |

| 2 | Attack on Boronic Acid | Boron-ate complex |

| 3 | 1,2-Aryl Migration | Aryl group shifts from boron to nitrogen |

| 4 | Hydrolysis | Formation of the final amine product |

Deborylative Cyanation, Thiocyanation, and Selenocyanation Mechanisms

Deborylative functionalization is a powerful method for introducing cyano, thiocyanato, and selenocyanato groups onto an aromatic ring, starting from an arylboronic acid. The mechanisms for these transformations can vary, involving transition metal catalysis or metal-free conditions.

Deborylative Cyanation:

Copper- and palladium-catalyzed cyanations of arylboronic acids are well-established. rsc.orgnih.gov In a typical copper-catalyzed mechanism, a Cu(I) species undergoes ligand exchange with a cyanide source. rsc.org The resulting copper-cyanide complex can then undergo transmetalation with this compound. Subsequent reductive elimination from a Cu(III) intermediate would furnish the aryl nitrile and regenerate the active copper catalyst. nih.govresearchgate.netresearchgate.net

A plausible palladium-catalyzed cycle involves:

Oxidative addition of a thiocyanate (B1210189) source (acting as a cyanide precursor) to a Pd(0) complex. rsc.orgnih.gov

Transmetalation with this compound, often mediated by a copper co-catalyst. rsc.orgnih.gov

Reductive elimination to yield the (4-fluoro-2-propoxyphenyl)nitrile and regenerate the Pd(0) catalyst. rsc.orgnih.gov

Deborylative Thiocyanation:

The thiocyanation of arylboronic acids can also be achieved through copper catalysis. A proposed mechanism suggests the formation of a reactive Cu(I)-SCN species. rsc.org Oxidation of this species, followed by reaction with two molecules of the arylboronic acid, leads to an intermediate that undergoes reductive elimination to give the aryl thiocyanate. rsc.org Electrochemical methods for thiocyanation have also been developed, which proceed through the generation of a thiocyanate radical (•SCN) via anodic oxidation. researchgate.net This radical then engages with the arylboronic acid.

Deborylative Selenocyanation:

Mechanisms for deborylative selenocyanation can involve electrophilic attack or radical pathways. In an electrophilic pathway, an active selenocyanating agent, such as a triselenodicyanide intermediate, is generated in situ. rsc.org The arylboronic acid then attacks this electrophilic selenium species, leading to the formation of the aryl selenocyanate (B1200272). rsc.org Alternatively, electrochemical methods can generate a selenocyanate radical (•SeCN) through single-electron transfer, which then reacts with the arylboronic acid. rsc.org

Table 3: Comparison of Proposed Mechanistic Features in Deborylative Functionalizations

| Functionalization | Common Catalyst | Key Intermediate(s) | Nature of Attacking Species |

|---|---|---|---|

| Cyanation | Pd(0) or Cu(I) | Pd(II)-CN or Cu(III)-CN complex | Nucleophilic (Arylboronic acid) |

| Thiocyanation | Cu(I) | Cu(III)-aryl complex | Nucleophilic (Arylboronic acid) or Radical (•SCN) |

| Selenocyanation | None (Electrophilic) or Electrochemical | Active Selenocyanating Agent or •SeCN radical | Nucleophilic (Arylboronic acid) or Radical (•SeCN) |

Computational and Theoretical Studies on 4 Fluoro 2 Propoxyphenyl Boronic Acid

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The arrangement of electrons within a molecule is fundamental to its chemical nature. Computational methods allow for a detailed description of the electronic structure of (4-Fluoro-2-propoxyphenyl)boronic acid, providing a basis for understanding its stability and reactivity. A key aspect of this is the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Understanding Reactivity and Kinetic Stability

The energies and distributions of the HOMO and LUMO are critical indicators of a molecule's reactivity and kinetic stability. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a significant parameter; a large gap generally corresponds to high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org

For arylboronic acids, the HOMO is typically a π-orbital associated with the phenyl ring, while the LUMO is often a π*-antibonding orbital of the ring, with some contribution from the vacant p-orbital of the boron atom. The interaction between these orbitals on different molecules governs the course of many chemical reactions. libretexts.org

Effects of Fluoro and Propoxy Substituents on Electronic Properties

The electronic properties of the phenylboronic acid scaffold are significantly modulated by the presence of substituents. In this compound, the fluoro and propoxy groups exert distinct electronic effects.

The fluoro group at the para-position is strongly electronegative, leading to a significant inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). The net effect of these opposing forces influences the electron density of the aromatic ring and the acidity of the boronic acid.

The propoxy group at the ortho-position is an electron-donating group due to the resonance effect (+R) of the oxygen atom's lone pairs, which is generally stronger than its inductive withdrawing effect (-I). This donation of electron density increases the energy of the HOMO, making the molecule a better electron donor.

To illustrate the impact of substituents on the frontier orbital energies of phenylboronic acids, the following table presents representative calculated values for a series of substituted phenylboronic acids.

| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| H | -6.5 | -1.2 | 5.3 |

| 4-OCH₃ | -6.1 | -1.1 | 5.0 |

| 4-F | -6.6 | -1.4 | 5.2 |

| 4-NO₂ | -7.2 | -2.5 | 4.7 |

Note: These are illustrative values for analogous compounds and not the specific, experimentally determined values for this compound.

Reaction Coordinate Mapping and Transition State Characterization

Computational chemistry is an invaluable tool for mapping the energy landscape of a chemical reaction. By calculating the energy of the system as the reactants are converted into products, a reaction coordinate can be plotted. This allows for the identification of energy minima, corresponding to stable intermediates, and energy maxima, corresponding to transition states.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reaction mechanisms of organic and organometallic compounds. lodz.plnih.gov DFT calculations can provide detailed insights into the mechanisms of reactions involving boronic acids, such as the widely utilized Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org

For a reaction like the Suzuki-Miyaura coupling, DFT can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction mechanism. For instance, DFT studies have been used to investigate the role of the base in activating the boronic acid for the transmetalation step. organic-chemistry.org

Quantum Chemical Calculations for Reaction Rates and Pathways

By determining the energies of the transition states, quantum chemical calculations can be used to estimate the activation energy of a reaction, which is directly related to the reaction rate. Lower activation energies correspond to faster reactions. These calculations can also be used to compare the feasibility of different potential reaction pathways.

In the context of this compound, theoretical calculations could be employed to predict its reactivity in various cross-coupling reactions. The electronic effects of the fluoro and propoxy substituents would influence the energies of the transition states. For example, the electron-donating propoxy group might facilitate the transmetalation step in a Suzuki-Miyaura coupling by increasing the nucleophilicity of the aryl group being transferred.

Solvent Effects and Aqueous Solution Behavior Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can be used to simulate the effect of the solvent on the properties and reactivity of this compound.

Boronic acids are known to exist in equilibrium with their corresponding boronate anions in aqueous solution. The position of this equilibrium is dependent on the pH of the solution and the pKa of the boronic acid. Computational methods can be used to predict the pKa of boronic acids, taking into account the electronic effects of substituents.

Furthermore, boronic acids can form complexes with diols in aqueous solution. researchgate.net Computational modeling can be used to study the structure and stability of these complexes. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the bulk effects of the solvent on the electronic structure and reactivity of the molecule. lodz.pl These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solution environment. For more detailed insights, explicit solvent molecules can be included in the calculations to model specific hydrogen bonding interactions.

Implicit and Explicit Solvent Models

The surrounding solvent environment critically influences the structure, stability, and reactivity of a solute molecule. Computational models account for these effects in two primary ways: implicitly and explicitly.

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. preprints.orgmdpi.com The solute is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized medium. scispace.com Commonly used implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). mdpi.comscispace.com These models are computationally efficient, making them suitable for initial screenings and calculations on large systems. preprints.org However, their primary limitation is the inability to capture specific solute-solvent interactions, such as hydrogen bonds, which can be crucial for accurately describing chemical phenomena. preprints.orgscispace.com

Explicit solvent models take a more detailed approach by representing individual solvent molecules in the simulation. preprints.org This method allows for the direct observation of specific interactions, such as hydrogen bonding networks and the formation of solvent shells around the solute. While this provides a more physically realistic representation, it comes at a significantly higher computational cost due to the vast increase in the number of atoms that must be simulated. preprints.orgdiva-portal.org

Hybrid models offer a compromise by treating the solvent molecules in the immediate vicinity of the solute explicitly, while the bulk solvent further away is represented by an implicit continuum. youtube.com This approach aims to capture the essential specific interactions in the first solvation shell while maintaining computational tractability. youtube.com For a molecule like this compound, explicit or hybrid models would be crucial for accurately modeling the hydrogen bonding interactions between the boronic acid group and water molecules, which are key to understanding its hydration and speciation.

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. The solute occupies a cavity within this medium. | Computationally efficient; good for estimating bulk electrostatic effects. preprints.org | Cannot model specific solute-solvent interactions like hydrogen bonds; accuracy depends on parameterization. preprints.orgscispace.com |

| Explicit | Individual solvent molecules are included in the simulation. | Provides a detailed and physically realistic picture of solvation, including specific interactions. preprints.org | High computational cost; requires extensive sampling to explore solvent configurations. preprints.orgdiva-portal.org |

| Hybrid (Explicit/Implicit) | A small number of explicit solvent molecules are treated in the first solvation shell, surrounded by a continuum. | Balances accuracy for key interactions with computational efficiency. youtube.com | Requires careful selection of the boundary between explicit and implicit regions. youtube.com |

Hydration and Speciation Studies

Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution. The position of this equilibrium, and thus the speciation of the boronic acid, is dictated by the solution's pH and the acid dissociation constant (pKa) of the boronic acid. Computational studies are instrumental in predicting pKa values and understanding the hydration process.

The hydration of the boronic acid group involves complex hydrogen-bonding interactions with water molecules. Density Functional Theory (DFT) calculations can be employed to model these interactions and determine the energetics of the hydration reaction. rsc.org For this compound, the boronic acid moiety acts as a Lewis acid, accepting a hydroxide (B78521) ion from water to form the tetrahedral boronate species. Computational models can elucidate the free energy landscape of this transformation. rsc.org

The pKa is a critical parameter influencing a boronic acid's interaction with biological targets, as the anionic boronate form is often the active species for binding to diols. Substituents on the phenyl ring significantly alter the Lewis acidity of the boron atom and, consequently, the pKa. Electron-withdrawing groups, such as the fluoro substituent at the para-position, increase the acidity (lower the pKa) by pulling electron density away from the boron atom, making it more electrophilic and stabilizing the resulting negative charge of the boronate form. mdpi.comnih.gov Conversely, electron-donating groups, like the propoxy group at the ortho-position, tend to decrease acidity (raise the pKa). The net effect on the pKa of this compound is a balance of these competing electronic influences.

| Substituent | Position | Electronic Effect | Typical pKa Range |

|---|---|---|---|

| -H (Unsubstituted) | - | Neutral reference | ~8.8 - 9.0 nih.govresearchgate.net |

| -F | para | Inductively withdrawing, resonantly donating mdpi.com | Slightly lower than unsubstituted |

| -F | ortho | Strongly inductively withdrawing, potential for H-bonding mdpi.com | Significantly lower than unsubstituted |

| -OR (Alkoxy) | ortho/para | Inductively withdrawing, strongly resonantly donating | Generally higher than unsubstituted |

| -CHO (Formyl) | para | Strongly withdrawing (inductive and resonance) nih.gov | ~7.8 - 8.0 nih.gov |

Structure-Reactivity Relationships and Substituent Effects

The chemical reactivity of this compound is intrinsically linked to its molecular structure, particularly the electronic nature of its substituents. The fluoro and propoxy groups modulate the properties of the boronic acid moiety through a combination of inductive and resonance effects.

The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). mdpi.com The propoxy group at the ortho-position is also inductively withdrawing but is a strong resonance donor (+R). These substituent effects directly influence the electron density at the boron center, which is a key determinant of the molecule's Lewis acidity, its ability to bind to diols, and its stability. nih.govnih.gov Computational methods like DFT can quantify these effects by calculating molecular properties such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO). researchgate.net

Prediction of Binding Affinities and Selectivity

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has led to their development as sensors and inhibitors for various biological targets, including enzymes like proteases. nih.govnih.gov Computational methods are essential for predicting the binding affinity and selectivity of boronic acid inhibitors for their protein targets.

Molecular docking is a widely used technique to predict the preferred binding pose of a ligand within a protein's active site. biorxiv.org For this compound, docking simulations would predict how the molecule orients itself in a target binding pocket, identifying key interactions such as the covalent bond between the boron atom and a catalytic serine residue, as well as hydrogen bonds and hydrophobic interactions involving the phenyl ring and its substituents. biorxiv.orgsemanticscholar.org

More advanced methods, such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, can be used to estimate the free energy of binding from molecular dynamics simulations. semanticscholar.org These calculations provide a more quantitative prediction of binding affinity (e.g., Ki or ΔG) by considering contributions from electrostatics, van der Waals forces, and solvation energy. semanticscholar.orgresearchgate.net Such studies can rationalize why certain substitution patterns lead to higher affinity and can guide the design of more potent and selective inhibitors. nih.gov For example, computational models could predict whether the fluoro and propoxy substituents of the target molecule favorably occupy specific sub-pockets within an enzyme's active site, thereby enhancing binding affinity compared to an unsubstituted phenylboronic acid. elifesciences.org

Computational Rationalization of Oxidative Stability

A significant drawback of boronic acids for therapeutic applications is their susceptibility to oxidative degradation, where the carbon-boron bond is cleaved. digitellinc.comnih.gov Computational studies have been pivotal in understanding the mechanism of this oxidation and in designing more stable boronic acids.

The oxidation process is believed to proceed via the attack of a nucleophilic oxidizing agent (like hydrogen peroxide) on the electrophilic boron atom. researchgate.net The rate-limiting step involves the formation of a transition state where a negative charge develops on the boron and the boron atom's p-orbital is stabilized. digitellinc.comnih.gov

Computational analyses have revealed that diminishing the electron density on the boron atom can increase oxidative stability. nih.govresearchgate.net This is because electron-withdrawing substituents destabilize the electron-rich transition state of the oxidation reaction, thereby increasing the activation energy and slowing the reaction rate. digitellinc.comresearchgate.net The fluorine atom on this compound, through its strong inductive-withdrawing effect, would be expected to enhance its oxidative stability compared to unsubstituted phenylboronic acid. While the propoxy group is a resonance donor, its inductive-withdrawing nature and steric presence may also influence the stability profile. DFT calculations can model the reaction pathway for oxidation, determine the transition state energies for different substituted boronic acids, and thus provide a quantitative, rational basis for their observed stability. digitellinc.comnih.gov

| Property | Key Influencing Factors | Computational Method | Predicted Effect of Substituents on this compound |

|---|---|---|---|

| Lewis Acidity (pKa) | Electron density at the boron atom. mdpi.com | DFT, pKa prediction algorithms. | Net effect of electron-withdrawing Fluoro (-I, +R) and donating Propoxy (-I, +R) groups. |

| Binding Affinity | Covalent bond formation, H-bonds, hydrophobic interactions. semanticscholar.org | Molecular Docking, Molecular Dynamics, MM-GBSA. nih.govsemanticscholar.org | Substituents can form specific interactions with protein sub-pockets, potentially increasing affinity. |

| Oxidative Stability | Energy of the rate-limiting transition state. digitellinc.comnih.gov | DFT, Transition State Theory. | Electron-withdrawing fluoro group is predicted to destabilize the transition state, increasing stability. digitellinc.com |

Advanced Applications in Organic Synthesis Utilizing 4 Fluoro 2 Propoxyphenyl Boronic Acid Scaffolds

Catalytic C-C Bond Forming Reactions Beyond Simple Biaryl Coupling

While arylboronic acids are famously used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, their utility extends to more complex carbon-carbon bond formations, including the functionalization of carbonyl-containing molecules.

The addition of organoboron reagents to carbonyl compounds represents a powerful method for creating new carbon-carbon bonds, leading to the synthesis of valuable secondary and tertiary alcohols. Rhodium-catalyzed additions of arylboronic acids to aldehydes and ketones are well-established transformations. However, additions to unactivated ketones can be challenging. The presence of activating groups, such as fluorine atoms, on the ketone substrate can facilitate these additions.

While the general methodology for the arylation of carbonyl compounds using various arylboronic acids is documented, a detailed review of scientific literature did not yield specific examples of (4-Fluoro-2-propoxyphenyl)boronic acid being utilized for this purpose. In principle, it could serve as the arylating agent in the presence of a suitable catalyst, transferring the 4-fluoro-2-propoxyphenyl group to a carbonyl carbon. A general scheme for such a reaction is presented below.

General Reaction Scheme for Arylation of Ketones

Recent advancements have also explored visible-light-induced intermolecular additions of alkyl boronic acids to α-ketoacids, a process enabled by Lewis acid activation. sioc.ac.cn This highlights the expanding scope of boronic acids in carbonyl functionalization.

Conjugate addition, or Michael addition, is a fundamental C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org Arylboronic acids can serve as the source of the aryl nucleophile in rhodium- or palladium-catalyzed conjugate addition reactions, providing a direct route to β-aryl ketones, esters, and other carbonyl derivatives. researchgate.net

This reaction is highly valued for its ability to create complex structures in a controlled manner. The general mechanism involves the formation of an organometallic intermediate that adds to the β-position of the Michael acceptor.

A comprehensive literature search did not uncover specific studies detailing the use of this compound as a nucleophilic partner in catalyzed conjugate addition reactions. Nevertheless, its structural similarity to other reactive arylboronic acids suggests its potential applicability in such transformations.

Table 1: Illustrative Examples of Catalytic Conjugate Addition with Arylboronic Acids

| Michael Acceptor | Arylboronic Acid | Catalyst | Product |

| Cyclohexen-2-one | Phenylboronic acid | Rh(I) complex | 3-Phenylcyclohexan-1-one |

| Methyl acrylate | 4-Methoxyphenylboronic acid | Pd(II) complex | Methyl 3-(4-methoxyphenyl)propanoate |

| Acrylonitrile | 3-Chlorophenylboronic acid | Rh(I) complex | 3-(3-Chlorophenyl)propanenitrile |

This table shows representative examples of the Michael addition reaction to illustrate the general transformation and does not represent specific experimental results using this compound.

Carbon-Heteroatom Bond Formations

Beyond C-C coupling, boronic acids are instrumental in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. These reactions provide vital pathways to key structural motifs found in pharmaceuticals and materials science.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine, amide, or other N-H containing compound. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction is highly advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org

The reaction mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated product and a Cu(I) species. wikipedia.org The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II).

While the CLE reaction has a broad scope with respect to the arylboronic acid partner, specific examples employing this compound are not prominently reported in the surveyed scientific literature. Its participation in such a reaction would lead to the formation of N-(4-fluoro-2-propoxyphenyl) derivatives. A copper-catalyzed N-arylation of pyranoquinolinones with various arylboronic acids has been reported, demonstrating the versatility of this reaction with complex heterocyclic amines. mdpi.com

Analogous to C-N coupling, the Chan-Lam-Evans methodology can be applied to form carbon-oxygen and carbon-sulfur bonds. The reaction of an arylboronic acid with an alcohol or phenol provides a direct route to diaryl ethers or alkyl aryl ethers. Similarly, coupling with a thiol yields the corresponding aryl sulfide. These reactions are also typically mediated by copper catalysts under oxidative conditions. organic-chemistry.org

The formation of these bonds is crucial for the synthesis of a wide range of biologically active molecules and functional materials. For instance, a rapid and efficient protocol for both C-N and C-S cross-coupling has been developed using a specific square pyramidal copper complex as a catalyst, effective at room temperature. rsc.org

A review of the literature did not yield specific documented instances of this compound in copper-catalyzed C-O or C-S bond forming reactions. Based on the established reactivity of similar compounds, it is plausible that it could function effectively in these transformations.

Table 2: Overview of Chan-Lam-Evans Coupling Reactions

| Coupling Partner | Boronic Acid Example | Bond Formed | Product Class |

| Aniline | Phenylboronic acid | C-N | Diphenylamine |

| Phenol | 4-Fluorophenylboronic acid | C-O | 4-Fluorodiphenyl ether |

| Thiophenol | Naphthalene-1-boronic acid | C-S | 1-(Phenylthio)naphthalene |

| Imidazole | Pyridine-3-boronic acid | C-N | 1-(Pyridin-3-yl)-1H-imidazole |

This table provides general examples of the Chan-Lam-Evans coupling to illustrate its scope and does not represent specific experimental data for this compound.

Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with precise three-dimensional arrangements. Boronic acids and their derivatives are increasingly used as reagents and catalysts in asymmetric synthesis. nih.gov

Applications include asymmetric allylboration of carbonyls, enantioselective conjugate additions, and stereoselective homologation reactions. researchgate.net For example, chiral boronate-amine complexes have been employed as "chiral hydroxide" surrogates in enantioselective oxy-Michael additions to α,β-unsaturated enones. nih.gov Furthermore, the asymmetric conjugate addition of arylboronic acids to enones, catalyzed by chiral rhodium-phosphine complexes, can produce β-chiral carbonyl compounds with high enantioselectivity. researchgate.net

The use of this compound in a stereoselective transformation has not been specifically reported in the examined literature. Its application in such a context would depend on the development of a suitable chiral catalyst system capable of differentiating between the enantiotopic faces of a prochiral substrate during the addition of the 4-fluoro-2-propoxyphenyl group.

Asymmetric Synthesis using Chiral Boronic Acid Derivatives

Enantioselective Catalysis

Boronic acids can also function as catalysts in enantioselective reactions. Their Lewis acidic nature allows them to activate substrates, and when combined with a chiral ligand, they can create a chiral environment that directs the stereochemical outcome of a reaction. While there is a growing body of research on chiral boronic acid catalysis, specific examples employing this compound as a catalyst or precatalyst in enantioselective processes have not been prominently reported.

Multi-Component Reactions (e.g., Petasis-Mannich type reactions)

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, are highly valued for their efficiency and atom economy. The Petasis-Mannich reaction, a versatile MCR, utilizes a boronic acid, an amine, and an α-hydroxy aldehyde to generate α-amino acids and other valuable nitrogen-containing compounds. While a wide range of boronic acids have been successfully employed in this reaction, specific studies highlighting the use and potential advantages of this compound in Petasis-Mannich type reactions or other MCRs are not found in the current body of scientific literature.

Explorations in Medicinal Chemistry Design Principles for Boronic Acid Based Therapeutics

Reversible Covalent Interactions with Biomolecules

A defining feature of boronic acids in medicinal chemistry is their ability to form reversible covalent bonds with nucleophilic residues in biological macromolecules. mdpi.comrsc.org The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily accepting electrons from nucleophiles like the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes. rsc.orgnih.gov This interaction leads to the formation of a stable, tetrahedral boronate complex, which is typically anionic. rsc.orgnih.gov This ability to form a covalent yet reversible bond is a key advantage, allowing for high affinity and specificity while potentially reducing off-target effects compared to irreversible inhibitors.

Mechanism of Proteasome Inhibition

Boronic acids are potent inhibitors of the proteasome, a critical cellular complex responsible for protein degradation. desy.dewikipedia.org The first-in-class proteasome inhibitor, Bortezomib, is a dipeptidyl boronic acid that set the precedent for this therapeutic strategy. wikipedia.orgresearchgate.netnih.gov The proteasome's catalytic activity relies on an N-terminal threonine residue in its active sites. nih.govnih.gov

The mechanism of inhibition involves the boronic acid moiety entering the active site and reacting with the hydroxyl group of this critical threonine residue. researchgate.nettum.de This forms a tetrahedral boronate adduct, which is a stable mimic of the transition state of peptide bond hydrolysis. nih.gov By locking the active site in this state, the inhibitor effectively blocks the proteasome's function, leading to an accumulation of regulatory proteins and ultimately inducing apoptosis in cancer cells. desy.deresearchgate.net For a molecule like (4-Fluoro-2-propoxyphenyl)boronic acid to act as a proteasome inhibitor, it would need to be incorporated into a larger peptide-like structure that directs the boronic acid "warhead" to the proteasome's active site. nih.govthebiogrid.org The fluoro and propoxy groups on the phenyl ring would then interact with specific sub-pockets (S1, S2, etc.) within the enzyme, influencing the inhibitor's potency and selectivity. tum.de

β-Lactamase Inhibition Mechanisms

Boronic acids have emerged as a powerful class of inhibitors for β-lactamase enzymes, which are a primary cause of bacterial resistance to penicillin and related antibiotics. nih.govmdpi.com These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. frontiersin.org Boronic acid inhibitors function as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. mdpi.comnih.gov

There are two main classes of β-lactamases: serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.gov

Serine-β-Lactamase Inhibition : In SBLs, the boronic acid directly attacks the catalytic serine residue (e.g., Ser70) in the active site. nih.gov The boron atom forms a reversible covalent bond with the serine's hydroxyl group, creating a stable tetrahedral boronate adduct that inactivates the enzyme. nih.govportlandpress.comacs.org

Metallo-β-Lactamase Inhibition : In MBLs, which use zinc ions for catalysis, boronic acids inhibit by forming a covalent adduct with a key hydroxide (B78521) ion that is coordinated to the zinc ions in the active site. mdpi.com

The effectiveness of a boronic acid inhibitor, such as one derived from this compound, would depend on how well the substituted phenyl ring fits into the active site and interacts with surrounding amino acid residues, thereby enhancing binding affinity. nih.gov

Binding to Nucleophilic Amino Acid Residues (e.g., Serine, Threonine)

The fundamental interaction underpinning the activity of many boronic acid-based drugs is the formation of a reversible covalent bond with the hydroxyl groups of serine and threonine residues. nih.govnih.gov This reaction is highly favorable within the constrained environment of an enzyme's active site, where the pKa of the serine or threonine hydroxyl group can be lowered, making it a better nucleophile. nih.gov

The boron atom in a boronic acid is trigonal planar and sp² hybridized. When it interacts with a nucleophilic hydroxyl group, it transitions to a tetrahedral, sp³ hybridized state, forming a stable boronate ester. nih.govnih.gov This tetrahedral boronate structure is an excellent mimic of the transition state of reactions catalyzed by serine and threonine proteases, leading to potent inhibition. nih.gov While this interaction is most prominent with serine and threonine, boronic acids can also form covalent adducts with other nucleophilic residues like tyrosine and cysteine under certain conditions. nih.gov The stability and selectivity of this bond formation are central to the inhibitor's design and therapeutic utility. rsc.org

Rational Design Strategies for Boronic Acid-Based Bioactives

The design of effective boronic acid inhibitors is a rational process that leverages established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. The structure of this compound serves as a scaffold that can be elaborated upon using these strategies.

Substrate Mimicry and Peptidomimetics in Drug Design

A primary strategy in designing enzyme inhibitors is to create a molecule that mimics the natural substrate of the enzyme. rsc.org For proteases, which cleave peptide bonds, this involves creating "peptidomimetics." nih.govnih.gov In this approach, a boronic acid is incorporated into a peptide-like backbone. mdpi.comresearchgate.net This peptide portion of the molecule is designed to match the amino acid sequence that the target enzyme prefers, guiding the inhibitor to the active site and ensuring specific interactions with the enzyme's binding pockets. tum.denih.gov

The boronic acid group is typically positioned to replace the scissile amide bond of the substrate. researchgate.net When the peptidomimetic inhibitor binds, the boronic acid is perfectly placed to interact with the catalytic serine or threonine residue, forming the inhibitory tetrahedral adduct. researchgate.netrsc.org The aryl group of a compound like this compound could be designed to mimic a specific amino acid side chain, such as phenylalanine or tyrosine, fitting into a corresponding hydrophobic pocket (e.g., the S1 pocket) of a protease. tum.de

Table 1: Examples of Peptidomimetic Boronic Acid Proteasome Inhibitors and Their Target Specificity. This table illustrates the concept with well-known drugs; data for the subject compound is not available.

| Compound | Peptide Sequence Mimic | Primary Target Subunit | Disease Indication |

|---|---|---|---|

| Bortezomib | Dipeptidyl (Phe-Leu) | β5 (Chymotrypsin-like) | Multiple Myeloma |

| Ixazomib | Dipeptidyl | β5 (Chymotrypsin-like) | Multiple Myeloma |

| Delanzomib | Peptidyl | β5 (Chymotrypsin-like) | Multiple Myeloma |

Bioisosteric Replacement Strategies

Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired biological or physical characteristics. drughunter.comresearchgate.net The boronic acid group is considered a bioisostere of the carboxylic acid and aldehyde functional groups. mdpi.comnih.gov

Carboxylic Acid Replacement : Replacing a carboxylic acid with a boronic acid can be advantageous. drughunter.com For example, in HIV protease inhibitors, replacing a key carboxylic acid with a boronic acid maintained a similar binding mode but significantly improved cell permeability and potency. drughunter.com This strategy can modulate acidity, improve membrane transport, and introduce a covalent binding mechanism where none existed before. drughunter.comresearchgate.net

Phosphate (B84403) Mimicry : The tetrahedral boronate species formed upon binding can also act as a bioisostere for phosphate groups, which are crucial in many biological signaling pathways. nih.gov This allows for the design of inhibitors that target enzymes involved in phosphate metabolism.

In the context of this compound, the boronic acid moiety itself is the key functional group. However, the fluoro and propoxy substituents on the phenyl ring are also examples of bioisosteric modifications. The fluorine atom can alter electronic properties and block metabolic degradation, while the propoxy group enhances lipophilicity, which can affect cell permeability and binding to hydrophobic pockets.

Table 2: Comparison of Functional Groups in Bioisosteric Replacement.

| Original Group | Bioisosteric Replacement | Key Property Mimicked | Potential Advantage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)₂) | Acidity, Planarity, H-bonding | Covalent binding potential, altered pKa, improved permeability |

| Aldehyde (-CHO) | Boronic Acid (-B(OH)₂) | Electrophilicity | Forms stable tetrahedral adduct vs. less stable hemiacetal |

Computational Drug Design Approaches for Boronic Acid Derivatives

Computational drug design has become an indispensable tool in the development of boronic acid-based therapeutics. These methods allow for the rational design and virtual screening of compounds, predicting their binding affinity and interaction with biological targets before synthesis. For boronic acid derivatives, computational approaches are particularly valuable due to the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites. nih.gov